![molecular formula C18H26N2O5S B4714015 3-[4-(4-morpholinylsulfonyl)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4714015.png)
3-[4-(4-morpholinylsulfonyl)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-[4-(4-Morpholinylsulfonyl)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide often involves multi-step reactions. For instance, the dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides, closely related to our compound of interest, can be synthesized by treating N-phenyl-3-(phenylsulfonyl)propanamide with butyllithium, which then reacts with aldehydes and ketones to form γ-hydroxy amides, leading to the synthesis of various furanones (Tanaka, Wakita, Yoda, & Kaji, 1984).
Molecular Structure Analysis
The molecular structure of compounds in this category, especially those containing the morpholine group, can be complex and diverse. For example, the synthesis and characterization of a compound with a structure including 4-(phenylsulfonyl) morpholine, a related compound, were studied using techniques like NMR, IR, and Mass spectral studies, and the structure was confirmed by single crystal X-ray diffraction (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).
Chemical Reactions and Properties
The chemical reactions involving such compounds often lead to the formation of various derivatives. For instance, N-[4-cyano3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4methylphenyl)sulfonyl] Propanamide, a compound with some structural similarity, undergoes various chemical reactions, including cycloaddition and rearrangements, to form complex derivatives (Otuokere & Amaku, 2015).
Physical Properties Analysis
The physical properties of such compounds can be determined using spectroscopic and X-ray crystallography methods. For example, the molecular structure, spectroscopic characterization, and X-ray single crystal determination of a related sulfonamide compound were used to determine its physical properties (Durgun, Ceylan, Yalcin, Turkmen, Özdemir, & Koyuncu, 2016).
Chemical Properties Analysis
The chemical properties of such molecules, including reactivity and stability, can be complex. For instance, various derivatives of propanamides, such as 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, have been shown to have diverse reactivity and chemical properties, leading to their use as antagonists in biological systems (Kim et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-morpholin-4-ylsulfonylphenyl)-N-(oxolan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c21-18(19-14-16-2-1-11-25-16)8-5-15-3-6-17(7-4-15)26(22,23)20-9-12-24-13-10-20/h3-4,6-7,16H,1-2,5,8-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVQRAQPQMCLAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4713934.png)
![N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B4713947.png)
![7-butyl-8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4713954.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-cyclopentyl-4-ethyl-4H-1,2,4-triazole](/img/structure/B4713960.png)
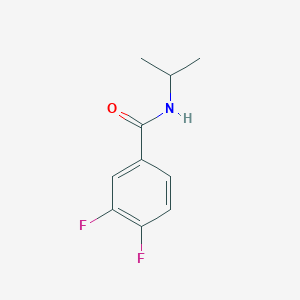
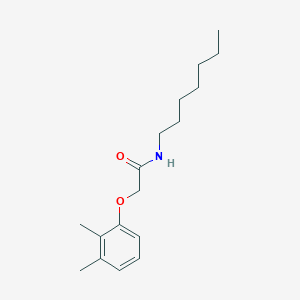
![2-[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4713972.png)
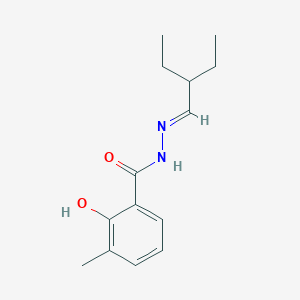
![4-[(allylamino)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B4713981.png)
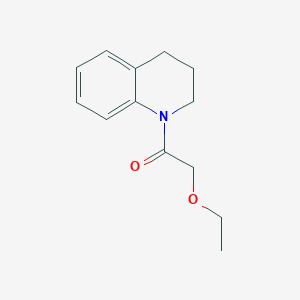
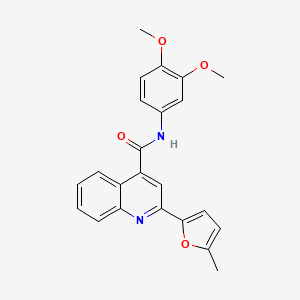

![N-allyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4714024.png)
![N-[3-(1-adamantyloxy)propyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B4714032.png)